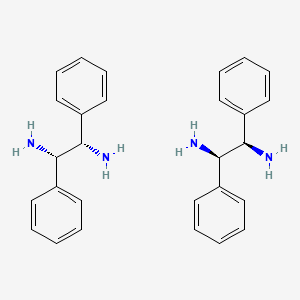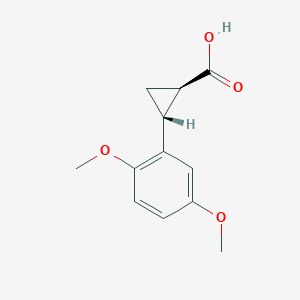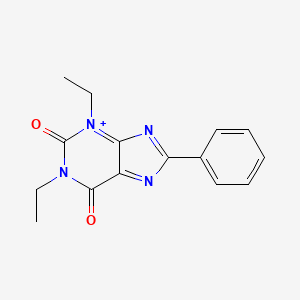
1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione is a purine derivative known for its diverse biological activities. This compound is structurally related to xanthine and caffeine, and it has been studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione typically involves the alkylation of the purine ring. One common method includes the reaction of 8-phenylxanthine with diethyl sulfate under basic conditions to introduce the ethyl groups at the 1 and 3 positions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP can modulate various signaling pathways, resulting in its analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Structurally similar but with methyl groups instead of ethyl and phenyl groups.
Theophylline: Another xanthine derivative with similar pharmacological properties.
Theobromine: Found in cocoa, with similar stimulant effects but different substitution pattern.
Uniqueness
1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives. Its ability to inhibit PDEs and modulate cAMP levels makes it particularly valuable in therapeutic research .
Propriétés
Formule moléculaire |
C15H15N4O2+ |
|---|---|
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
1,3-diethyl-8-phenylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C15H15N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/q+1 |
Clé InChI |
OJYLIVDNYGYEST-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)
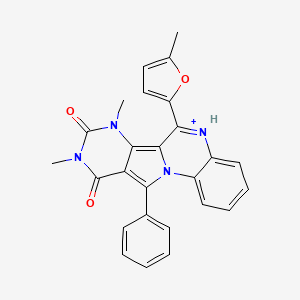
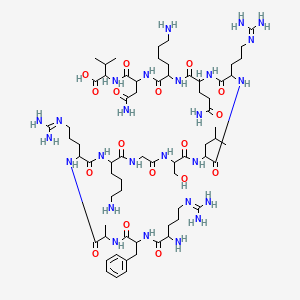
![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
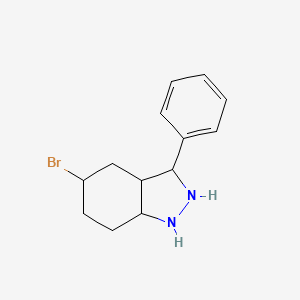
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
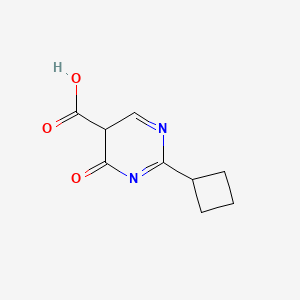
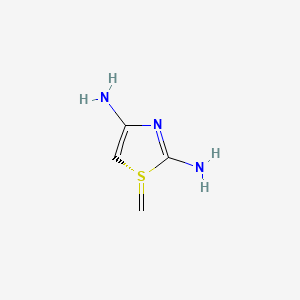
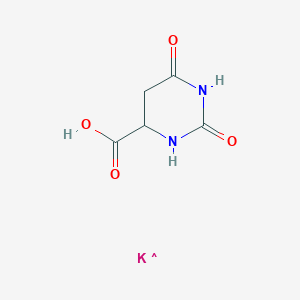
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
